molecular formula C19H22N2O2S B4019119 N-isopropyl-2-{[3-(phenylthio)propanoyl]amino}benzamide

N-isopropyl-2-{[3-(phenylthio)propanoyl]amino}benzamide

Cat. No. B4019119
M. Wt: 342.5 g/mol
InChI Key: QUVAHJAZYKIZDG-UHFFFAOYSA-N
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Description

  • "N-isopropyl-2-{[3-(phenylthio)propanoyl]amino}benzamide" belongs to a class of compounds known for their complex molecular structures and potential for diverse applications in chemistry and biology.

Synthesis Analysis

  • The synthesis process for similar benzamide derivatives typically involves multi-step reactions, often starting with acylation or other functional group transformations (Saeed et al., 2020).
  • These processes are known for yielding compounds with significant structural diversity and complexity.

Molecular Structure Analysis

  • The molecular structure of benzamide derivatives is often characterized using techniques like X-ray crystallography, which reveals detailed information about molecular geometry and intermolecular interactions (Saeed et al., 2020).
  • Such analyses often show the presence of hydrogen bonding and π-interactions, contributing to the stability and unique properties of these molecules.

Chemical Reactions and Properties

  • Benzamide derivatives, including N-isopropyl-2-{[3-(phenylthio)propanoyl]amino}benzamide, can participate in various chemical reactions due to their reactive functional groups. These reactions include condensations, isomerizations, and interactions with nucleophiles or electrophiles (Raffa et al., 2011).

Physical Properties Analysis

  • The physical properties of benzamide derivatives are largely influenced by their molecular structure. Aspects such as solubility, melting points, and crystalline structure are key physical properties that can be analyzed (Younes et al., 2020).

Chemical Properties Analysis

  • Chemical properties, including reactivity, stability, and interaction with other molecules, are influenced by the molecular structure of benzamide derivatives. The presence of functional groups like amides and aromatic rings plays a significant role in determining these properties (Dyachenko & Bityukova, 2012).

properties

IUPAC Name

2-(3-phenylsulfanylpropanoylamino)-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-14(2)20-19(23)16-10-6-7-11-17(16)21-18(22)12-13-24-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVAHJAZYKIZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)CCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(phenylsulfanyl)propanoyl]amino}-N-(propan-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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